BA 41899
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Overview
Description
Chemical Reactions Analysis
BA 41899 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
BA 41899 has several scientific research applications:
Chemistry: It is used as a model compound to study calcium-sensitizing agents and their effects.
Biology: The compound’s interactions with biological systems are of interest, particularly in understanding its calcium-sensitizing properties.
Medicine: Its potential therapeutic applications are being explored, especially in conditions where calcium sensitization is beneficial.
Industry: The compound’s unique properties make it a candidate for various industrial applications, although specific uses are still under investigation.
Mechanism of Action
The mechanism of action of BA 41899 involves its role as a calcium-sensitizing agent . It exerts its effects by binding to specific molecular targets, enhancing the sensitivity of calcium channels, and modulating calcium signaling pathways. This leads to increased calcium influx and improved cellular responses.
Comparison with Similar Compounds
BA 41899 can be compared with other calcium-sensitizing agents. Similar compounds include:
Levosimendan: Another calcium-sensitizing agent used in the treatment of heart failure.
Pimobendan: A compound with similar calcium-sensitizing properties used in veterinary medicine.
The uniqueness of this compound lies in its specific structure and the potential for targeted therapeutic applications.
Properties
CAS No. |
166020-57-1 |
---|---|
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
12-methyl-1-phenyl-8,12-diazatricyclo[8.2.1.02,7]trideca-2,4,6-triene-9,11-dione |
InChI |
InChI=1S/C18H16N2O2/c1-20-17(22)13-11-18(20,12-7-3-2-4-8-12)14-9-5-6-10-15(14)19-16(13)21/h2-10,13H,11H2,1H3,(H,19,21) |
InChI Key |
HIRPMCAAOWFCHY-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2CC1(C3=CC=CC=C3NC2=O)C4=CC=CC=C4 |
Canonical SMILES |
CN1C(=O)C2CC1(C3=CC=CC=C3NC2=O)C4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-methyl-6-phenyl-1,3,5,6-tetrahydro-3,6-methano-1,5-benzodiazocine-2,4-dione BA 41899 BA 41899, (3R)-isomer BA 41899, (3S)-isomer BA-41899 CGP 48506 CGP 48508 CGP-48506 CGP-48508 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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